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A detailed examination of the preclinical in vivo efficacy of two promising SHP2 inhibitors,

IACS-15414 and TNO155, reveals their potential in targeting receptor tyrosine kinase (RTK)-

driven and KRAS-mutant cancers. While both demonstrate potent anti-tumor activity, available

data provides a more comprehensive picture of TNO155's efficacy in various xenograft models,

particularly in neuroblastoma, whereas in vivo data for IACS-15414 is less detailed in the public

domain.

Both IACS-15414 and TNO155 are allosteric inhibitors of Src homology 2 (SH2) domain-

containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a

critical role in cell growth and differentiation through the MAPK signaling pathway.[1][2]

Dysregulation of SHP2 is implicated in various cancers, making it an attractive therapeutic

target. This comparison guide synthesizes available in vivo data for both compounds to aid

researchers, scientists, and drug development professionals in understanding their relative

preclinical performance.

Mechanism of Action: Targeting the SHP2 Signaling
Pathway
IACS-15414 and TNO155 function by binding to an allosteric site on the SHP2 protein,

stabilizing it in an inactive conformation. This prevents the dephosphorylation of its target

proteins, thereby inhibiting the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade.

This pathway is frequently hyperactivated in cancer, driving tumor cell proliferation and survival.

By blocking SHP2, these inhibitors effectively suppress this oncogenic signaling.[1][2]
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Fig. 1: Simplified SHP2 Signaling Pathway and Inhibition.
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In Vivo Efficacy: A Head-to-Head Look
Direct comparative in vivo studies between IACS-15414 and TNO155 as single agents are not

readily available in published literature. However, data from separate preclinical studies provide

insights into their individual efficacy.

IACS-15414: Potent but Less Quantified In Vivo Activity
IACS-15414 has been reported to be a potent and orally bioavailable SHP2 inhibitor that

effectively suppresses the MAPK pathway and tumor growth in RTK-activated and KRAS-

mutant xenograft models in vivo.[1][3] While its high potency is emphasized, specific

quantitative data on tumor growth inhibition (TGI) from single-agent studies in various xenograft

models are not detailed in the currently available search results.

TNO155: Quantified Efficacy in Multiple Xenograft
Models
TNO155 has demonstrated clear in vivo efficacy in several preclinical models, with more

extensive quantitative data available.

Neuroblastoma Xenograft Model: In a study using a Kelly (ALK-F1174L mutant) neuroblastoma

xenograft model, TNO155 administered as a single agent at a high dose (10 mg/kg, twice daily)

resulted in moderate tumor growth inhibition.[4][5] At a lower dose (7.5 mg/kg, twice daily),

single-agent TNO155 also showed a partial reduction in tumor growth.[4]

Colon Cancer Xenograft Model: In an HT-29 (BRAF V600E mutant) human colon cancer

xenograft model, TNO155 administered as a monotherapy at 20 mg/kg twice daily resulted in

moderate tumor growth inhibition.[6]

Comparative Data Summary
The following tables summarize the available quantitative data on the in vivo efficacy and

pharmacokinetic profiles of IACS-15414 and TNO155.

Table 1: In Vivo Efficacy of IACS-15414 and TNO155 (Single Agent)
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Compound
Cancer
Model

Xenograft
Type

Dosing
Regimen

Tumor
Growth
Inhibition
(TGI)

Source

IACS-15414

RTK-

activated &

KRAS-mutant

Not Specified Not Specified

Potent

Inhibition

(quantitative

data not

available)

[1][3]

TNO155
Neuroblasto

ma (Kelly)

Subcutaneou

s

10 mg/kg,

BID
Moderate [4][5]

TNO155
Neuroblasto

ma (Kelly)

Subcutaneou

s

7.5 mg/kg,

BID
Partial [4]

TNO155
Colon Cancer

(HT-29)

Subcutaneou

s

20 mg/kg,

BID
Moderate [6]

Table 2: Comparative Pharmacokinetics

Parameter IACS-15414 TNO155 Source

Species Mouse Mouse [1][5]

Oral Bioavailability
Optimal (quantitative

data not available)
78% [1][5]

Clearance Not Specified 24 mL/min/kg [5]

Volume of Distribution Not Specified 3 L/kg [5]

Half-life Not Specified 2 hours [5]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical

findings.
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TNO155 in Neuroblastoma Xenograft Model
Animal Model: Female NOD/SCID mice (6-8 weeks old).[5]

Tumor Implantation: 5 x 10^6 Kelly cells in a 0.1 mL suspension containing 50% Matrigel in

PBS were injected subcutaneously into the right flank.[5]

Treatment: When tumors reached a volume of 60-100 mm³, mice were randomized into

treatment groups. TNO155 was administered by oral gavage twice daily at doses of 7.5 mg/kg

or 10 mg/kg.[4][5]

Tumor Measurement: Tumor volumes were monitored at least twice a week using calipers and

calculated with the formula: (width² x length)/2.[3]
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Fig. 2: Experimental workflow for TNO155 in vivo study.

IACS-15414 In Vivo Studies
While specific in vivo experimental protocols for IACS-15414 single-agent efficacy studies are

not detailed in the provided search results, a general methodology for establishing xenograft

models is described.

General Xenograft Protocol:

Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in

appropriate media.[7][8]

Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are

used.[3][9]
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Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of

the mice.[3][9]

Tumor Growth and Measurement: Tumors are allowed to establish and grow to a palpable

size before treatment initiation. Tumor volume is measured regularly with calipers.[3][9]

Treatment: The investigational drug (e.g., IACS-15414) is administered orally or via another

appropriate route according to the study design.[1]

Conclusion
Both IACS-15414 and TNO155 are promising SHP2 inhibitors with demonstrated in vivo anti-

tumor activity. The available data for TNO155 provides a more detailed quantitative picture of

its single-agent efficacy in specific preclinical models, particularly in neuroblastoma. For IACS-
15414, while its potency is highlighted, a lack of publicly available, detailed quantitative in vivo

data and specific experimental protocols for single-agent studies makes a direct, robust

comparison with TNO155 challenging at this time. Further publication of detailed preclinical

data for IACS-15414 will be crucial for a more comprehensive comparative assessment.

Researchers are encouraged to consult the primary literature for the most up-to-date and

detailed information on these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-
dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally
Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2. StarrLab - Xenografts [sites.google.com]

3. pubcompare.ai [pubcompare.ai]

4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK
Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.pubcompare.ai/protocol/KJucrYsBwGXEOgespIYK/
https://www.pubcompare.ai/protocol/mAscqYsBwGXEOgeswwXB/
https://www.pubcompare.ai/protocol/KJucrYsBwGXEOgespIYK/
https://www.pubcompare.ai/protocol/mAscqYsBwGXEOgeswwXB/
https://www.benchchem.com/product/b10856844?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34643390/
https://www.benchchem.com/product/b10856844?utm_src=pdf-body
https://www.benchchem.com/product/b10856844?utm_src=pdf-body
https://www.benchchem.com/product/b10856844?utm_src=pdf-body
https://www.benchchem.com/product/b10856844?utm_src=pdf-body
https://www.benchchem.com/product/b10856844?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34643390/
https://pubmed.ncbi.nlm.nih.gov/34643390/
https://pubmed.ncbi.nlm.nih.gov/34643390/
https://sites.google.com/a/umn.edu/starrlab/protocols/mouse-work/xenografts
https://www.pubcompare.ai/protocol/KJucrYsBwGXEOgespIYK/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. researchgate.net [researchgate.net]

6. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon
cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor
microvasculature - PMC [pmc.ncbi.nlm.nih.gov]

7. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]

8. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

9. pubcompare.ai [pubcompare.ai]

To cite this document: BenchChem. [A Comparative In Vivo Analysis of SHP2 Inhibitors:
IACS-15414 vs. TNO155]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856844#comparing-the-efficacy-of-iacs-15414-
and-tno155-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.researchgate.net/publication/376082169_SHP2_inhibition_with_TNO155_increases_efficacy_and_overcomes_resistance_of_ALK_inhibitors_in_neuroblastoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303892/
https://altogenlabs.com/xenograft-models/colon-cancer-xenograft/ht29-xenograft-model/
https://www.xenograft.net/ht29-xenograft-model/
https://www.pubcompare.ai/protocol/mAscqYsBwGXEOgeswwXB/
https://www.benchchem.com/product/b10856844#comparing-the-efficacy-of-iacs-15414-and-tno155-in-vivo
https://www.benchchem.com/product/b10856844#comparing-the-efficacy-of-iacs-15414-and-tno155-in-vivo
https://www.benchchem.com/product/b10856844#comparing-the-efficacy-of-iacs-15414-and-tno155-in-vivo
https://www.benchchem.com/product/b10856844#comparing-the-efficacy-of-iacs-15414-and-tno155-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856844?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

